molecular formula C16H20FNO2 B2395694 (3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2190365-52-5

(3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2395694
CAS No.: 2190365-52-5
M. Wt: 277.339
InChI Key: XNWXUFANCDVIAT-UHFFFAOYSA-N
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Description

(3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a chemically synthesized small molecule featuring the 8-azabicyclo[3.2.1]octane scaffold, a bridged heterocyclic structure of significant interest in modern drug discovery. The stereochemistry is defined as (1R,5S), providing a specific three-dimensional configuration that is crucial for selective interaction with biological targets. The 8-azabicyclo[3.2.1]octane core is a privileged structure in medicinal chemistry, found in compounds investigated for a wide spectrum of therapeutic areas. Scientific literature and patent filings indicate that derivatives of this bridged diazabicyclic system are frequently explored as key components in molecules targeting infectious diseases, metabolic disorders, and central nervous system conditions . The incorporation of the (3-fluoro-4-methylphenyl) group and a methoxy substituent fine-tunes the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can influence its pharmacokinetic profile and binding affinity. This compound is supplied exclusively for research applications. It is strictly intended for use in laboratory investigations and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this material according to all applicable laboratory safety regulations.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2/c1-10-3-4-11(7-15(10)17)16(19)18-12-5-6-13(18)9-14(8-12)20-2/h3-4,7,12-14H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWXUFANCDVIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Aromatic Ring : The 3-fluoro-4-methylphenyl moiety contributes to its lipophilicity and potential interactions with biological targets.
  • Bicyclic Amine : The (1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane structure is significant for its interaction with neurotransmitter systems.
PropertyValue
Molecular FormulaC16H20FNO2
Molecular Weight275.34 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

The biological activity of this compound may be attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator for neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Potential Mechanisms:

  • Dopamine Receptor Modulation : The compound may influence dopaminergic signaling pathways, which are crucial for mood regulation and motor control.
  • Serotonin Receptor Interaction : It could exhibit selective activity on serotonin receptors, impacting anxiety and depression-related behaviors.

Pharmacological Studies

Research has indicated that the compound shows promise in several areas:

Antiviral Activity

Recent studies have explored its potential as an antiviral agent against respiratory syncytial virus (RSV). In vitro assays demonstrated that the compound inhibits RSV replication effectively.

Neuropharmacological Effects

In animal models, administration of the compound resulted in notable changes in behavior consistent with anxiolytic effects. Behavioral tests such as the elevated plus maze and forced swim test have been utilized to evaluate these effects.

Case Studies

  • Antiviral Efficacy : In a study published in 2023, the compound was tested against RSV in cell cultures. Results indicated a significant reduction in viral load compared to controls, suggesting its potential as a therapeutic agent for viral infections .
  • Behavioral Studies : A behavioral pharmacology study assessed the anxiolytic properties of the compound in rodents. Results showed decreased anxiety-like behavior at specific dosages, indicating its potential application in treating anxiety disorders .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky groups like bis(4-fluorophenyl)methoxy () may hinder receptor binding, whereas smaller substituents (e.g., methoxy) allow better target engagement .

Aryl Group Variations

The aryl ketone moiety influences target selectivity and pharmacokinetics:

Compound Name Aryl Group Biological Activity (if reported) Reference
Target Compound 3-Fluoro-4-methylphenyl Not explicitly reported
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 4-Chlorophenyl Antibacterial activity (in vitro)
{(3-exo)-3-[5-(Aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone 4-Bromo-3-methyl-5-propoxythiophen-2-yl Likely protease/receptor modulation

Key Observations :

  • Halogen Effects : Fluorine (target compound) improves metabolic stability and membrane permeability compared to chlorine () or bromine () .

Preparation Methods

Synthesis of the 8-Azabicyclo[3.2.1]octane Core

The bicyclic amine scaffold is synthesized via a Mannich-type cyclization or reductive amination strategy. Patent US5340936A describes the preparation of 8-azabicyclo[3.2.1]octane derivatives starting from tropinone or related precursors. For example, tropinone is reduced with lithium aluminum hydride to yield nortropine, which undergoes quaternization with methyl iodide followed by Hofmann elimination to generate the bicyclic amine. Stereochemical control at the 1R and 5S positions is achieved through chiral resolution using tartaric acid or enzymatic methods.

Introduction of the 3-Methoxy Group

Methoxylation at position 3 is performed via nucleophilic substitution or oxidation. In US20170145026A1, a hydroxyl group at position 3 of the bicyclo[3.2.1]octane is methylated using methyl iodide in the presence of a base such as potassium carbonate. Alternatively, the PMC article details the use of silver tetrafluoroborate (AgBF₄) in methanol to introduce methoxy groups under mild conditions, preserving the stereochemical integrity of the bicyclic system.

Table 1: Methoxylation Reaction Conditions

Method Reagents Temperature Yield Reference
Alkylation CH₃I, K₂CO₃, DMF 60°C 78%
Silver-mediated AgBF₄, MeOH 25°C 85%

Formation of the Methanone Bridge

The ketone bridge between the bicyclic amine and the aryl group is constructed via Friedel-Crafts acylation or Ullmann coupling. EP3183247B1 employs a palladium-catalyzed cross-coupling reaction between a brominated bicyclo[3.2.1]octane derivative and a preformed 3-fluoro-4-methylphenylboronic acid. Alternatively, US5340936A describes the direct acylation of the amine with 3-fluoro-4-methylbenzoyl chloride in dichloromethane, yielding the methanone product after aqueous workup.

Key Reaction:
$$
\text{Bicycloamine} + \text{3-Fluoro-4-methylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} \quad
$$

Stereochemical Control and Purification

Chiral HPLC or crystallization with diastereomeric salts ensures enantiomeric purity. Patent US20170145026A1 reports the use of (R)-mandelic acid to resolve the (1R,5S) enantiomer, achieving >99% enantiomeric excess. Final purification is performed via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Analytical Characterization

Critical data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.12 (d, J = 6.9 Hz, 1H, Ar-H), 4.21 (m, 1H, bridgehead-H), 3.82 (s, 3H, OCH₃), 2.98 (m, 2H, NCH₂), 2.35 (s, 3H, CH₃).
  • MS (ESI+) : m/z 346.2 [M+H]⁺.

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) requires optimization of solvent usage and catalyst recycling. The PMC article highlights the replacement of diphenyldiazomethane with safer tert-butyl hypochlorite for methoxylation, reducing explosion risks. Continuous flow reactors are recommended for the acylation step to enhance yield and reproducibility.

Q & A

Q. What are the common synthetic approaches for preparing (3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Key Steps :

Bicyclic Core Formation : Construction of the 8-azabicyclo[3.2.1]octane framework via cyclization under controlled pH and temperature (e.g., using acid catalysis or high-pressure reactors for ring closure) .

Functionalization : Introduction of the 3-methoxy group via nucleophilic substitution or oxidation-reduction sequences .

Coupling Reactions : Attachment of the 3-fluoro-4-methylphenyl group using Suzuki-Miyaura cross-coupling or ketone-forming reactions (e.g., Friedel-Crafts acylation) .

  • Optimization : Reaction conditions (solvent polarity, temperature, catalyst loading) are critical for stereochemical control and yield. Purification often employs column chromatography or recrystallization .

Q. How is the stereochemistry of the bicyclic core validated experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • NMR Spectroscopy : NOESY/ROESY experiments detect spatial proximity of protons to confirm chair conformation of the bicyclic system .
  • Chiral HPLC : Validates enantiomeric purity by comparing retention times with synthetic standards .

Q. What analytical techniques are used to characterize this compound’s purity and structure?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., ESI+ mode for accurate mass determination) .
  • Multinuclear NMR : 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR identify substituent positions and electronic environments .
  • FT-IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic core influence biological activity?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize diastereomers (e.g., (1S,5R) vs. (1R,5S)) and evaluate binding affinity to targets (e.g., receptors, enzymes) via radioligand assays .
  • Molecular Dynamics Simulations : Model interactions between stereoisomers and binding pockets (e.g., hydrophobic interactions with the 3-methoxy group) .
  • Case Study : Analogous 8-azabicyclo compounds show altered potency when the methoxy group’s orientation disrupts hydrogen bonding .

Q. What strategies resolve contradictory pharmacological data between in vitro and in vivo models?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., metabolic instability, off-target effects) .
  • Isotope Tracing : Use 14C^{14}\text{C}-labeled compound to track metabolic pathways and identify active metabolites .
  • PK/PD Modeling : Correlate plasma concentration (LC-MS/MS data) with efficacy to adjust dosing regimens .

Q. How can substituents on the phenyl ring modulate the compound’s physicochemical properties?

  • Methodological Answer :
  • LogP Measurement : Compare lipophilicity (e.g., shake-flask method) of derivatives with electron-withdrawing (fluoro) vs. electron-donating (methyl) groups .
  • Solubility Assays : Use dynamic light scattering (DLS) to assess aqueous solubility changes .
  • Case Study : Fluorine at the 3-position enhances metabolic stability by blocking cytochrome P450 oxidation .

Critical Analysis of Contradictions

  • Structural vs. Functional Data : Discrepancies between crystallographic data (rigid bicyclic core) and NMR solution studies (conformational flexibility) suggest dynamic behavior in biological environments .
  • Bioactivity Variability : Batch-to-batch differences in enantiomeric purity (>98% required for reproducibility) may explain inconsistent IC50_{50} values .

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